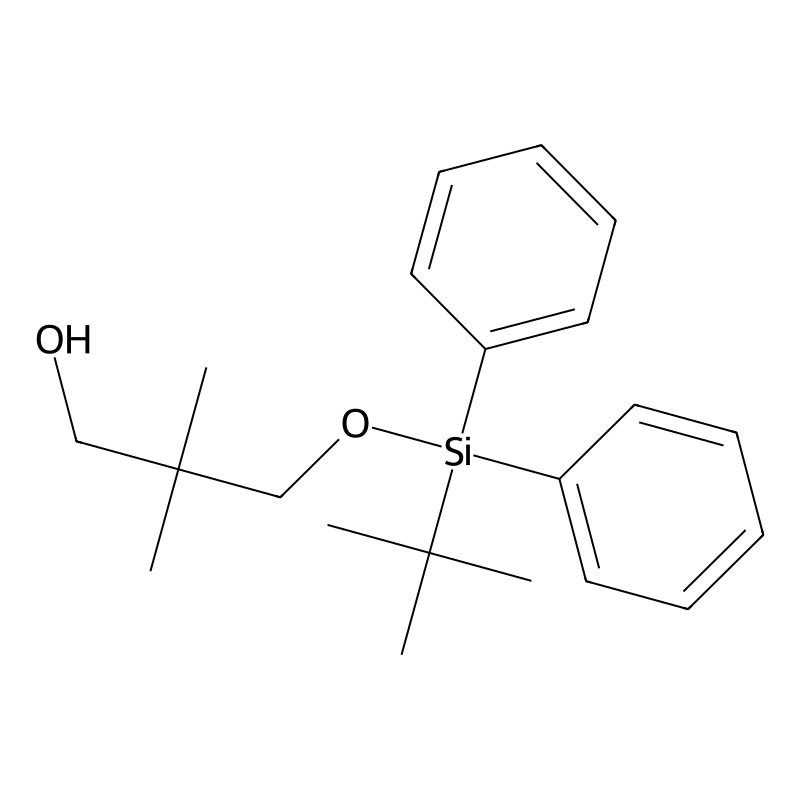3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol is a specialized organic compound characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a primary alcohol. This compound is particularly valuable in organic synthesis, where it serves as a protective agent for hydroxyl groups, thus enhancing the stability and reactivity of other functional groups within the molecule. The molecular formula for this compound is CHOSi, and its molecular weight is approximately 356.53 g/mol .
- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
- Reduction: This compound can be reduced to yield different alcohol derivatives.
- Substitution: The TBDPS group can be replaced with other protecting or functional groups under specific conditions.
Common reagents used in these reactions include:
- Oxidizing agents: Pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
- Reducing agents: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
- Substitution reagents: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the TBDPS protecting group .
Although specific biological activities of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol are not extensively documented, its role in organic synthesis suggests potential applications in the development of biologically active molecules. The compound's ability to protect hydroxyl groups makes it useful in synthesizing pharmaceuticals and other bioactive compounds, where selective reactivity is crucial .
The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol typically involves the following steps:
- Reagents: tert-butyldiphenylsilyl chloride is reacted with an appropriate alcohol in the presence of a base such as imidazole or pyridine.
- Solvent: The reaction is generally conducted in an anhydrous solvent like tetrahydrofuran (THF).
- Conditions: The reaction should be carried out under an inert atmosphere to avoid moisture interference.
This method allows for high yields and purity, which are essential for both laboratory and potential industrial applications .
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol finds several applications across various fields:
- Organic Chemistry: As a protecting group for alcohols, facilitating selective reactions.
- Biological Research: In the synthesis of complex organic molecules that may exhibit biological activity.
- Pharmaceutical Industry: Utilized in creating intermediates and active pharmaceutical ingredients (APIs).
- Specialty Chemicals: Employed in producing various specialty chemicals and materials .
Several compounds share structural or functional similarities with 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol. Here are some notable examples:
The uniqueness of 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol lies in its bulky TBDPS group, which provides enhanced stability and steric hindrance compared to simpler silyl ethers. This makes it particularly advantageous in complex organic syntheses where selective protection is required.








